2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR
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Overview
Description
2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound. It is characterized by the presence of a phenoxy group and a dihydroxyphenyl group attached to an ethanone backbone. This compound is often used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl-4-methylphenol and 2,4-dihydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenoxy and dihydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone.
2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)acetic acid: Contains a carboxylic acid group instead of an ethanone.
Uniqueness
2-(2-tert-Butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-12-5-8-18(15(9-12)19(2,3)4)23-11-17(22)14-7-6-13(20)10-16(14)21/h5-10,20-21H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMYDXHKZDWJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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